Thalidomide-O-C5-NH2 hydrochloride

PROTAC Design Linker Optimization Ternary Complex

Thalidomide-O-C5-NH2 hydrochloride (CAS 2419145-66-5) is a synthetic E3 ligase ligand-linker conjugate that serves as a key building block for proteolysis-targeting chimeras (PROTACs). It combines a cereblon (CRBN) ligand based on the thalidomide scaffold with a five-carbon (C5) alkyl chain terminating in a primary amine, all stabilized as a hydrochloride salt.

Molecular Formula C18H22ClN3O5
Molecular Weight 395.8 g/mol
Cat. No. B11937227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C5-NH2 hydrochloride
Molecular FormulaC18H22ClN3O5
Molecular Weight395.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCN.Cl
InChIInChI=1S/C18H21N3O5.ClH/c19-9-2-1-3-10-26-13-6-4-5-11-15(13)18(25)21(17(11)24)12-7-8-14(22)20-16(12)23;/h4-6,12H,1-3,7-10,19H2,(H,20,22,23);1H
InChIKeyFKODABBSPDGXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Thalidomide-O-C5-NH2 hydrochloride: A Core CRBN-Recruiting Ligand-Linker Conjugate for PROTAC Procurement


Thalidomide-O-C5-NH2 hydrochloride (CAS 2419145-66-5) is a synthetic E3 ligase ligand-linker conjugate that serves as a key building block for proteolysis-targeting chimeras (PROTACs). It combines a cereblon (CRBN) ligand based on the thalidomide scaffold with a five-carbon (C5) alkyl chain terminating in a primary amine, all stabilized as a hydrochloride salt . The compound's molecular formula is C18H22ClN3O5, and it has a molecular weight of 395.84 g/mol . Its primary application is in the modular assembly of heterobifunctional degraders, where it provides both the CRBN-recruiting warhead and a functionalized linker handle for facile conjugation to target-protein ligands .

Why Thalidomide-O-C5-NH2 hydrochloride Cannot Be Replaced by Other In-Class Ligand-Linker Conjugates


Substituting Thalidomide-O-C5-NH2 hydrochloride with other thalidomide-based ligand-linker conjugates—such as those bearing C4 or C6 linkers, different attachment points on the phthalimide ring, or alternative terminal functional groups—can drastically alter PROTAC efficacy and selectivity. Systematic studies demonstrate that linker length and composition are critical determinants of ternary complex formation, degradation potency (DC50), and target selectivity [1]. Even single-carbon variations in linker length can shift the degradation profile from potent to inactive, while modifications to the exit vector (C4 vs. C5 substitution) can eliminate neosubstrate degradation [2]. Consequently, for researchers seeking reproducible, literature-validated PROTAC design, generic substitution is not a viable procurement strategy.

Quantitative Differentiation of Thalidomide-O-C5-NH2 hydrochloride for PROTAC Procurement


Linker Length (C5) Optimizes Ternary Complex Formation Relative to Shorter C4 Analogues

A NanoBRET assay quantifying ternary complex formation between ZFP91, CRBN, and imide analogues demonstrated that a C5-amino-substituted thalidomide derivative exhibits significantly enhanced BRET signal compared to its C4-amino counterpart. The C5-substituted analogue produced a BRET ratio of approximately 1.8-fold higher than the C4 analogue under identical 1 µM treatment conditions [1]. This indicates that the C5 exit vector provides a more favorable spatial orientation for stable ternary complex assembly.

PROTAC Design Linker Optimization Ternary Complex

C5 Substitution Mitigates Off-Target ZF Protein Degradation Observed with C4-Modified Analogues

Immunoblotting of endogenous ZF proteins ZFP91 and IKZF3 in MM1.S cells revealed that a C4-amino-substituted thalidomide analogue (pomalidomide) induced robust degradation of these off-target neosubstrates, whereas the C5-amino-substituted analogue (5-aminothalidomide) showed markedly reduced or undetectable degradation activity [1]. The C5 modification effectively 'bumps off' ZF degrons, as rationalized by crystal structure analysis (PDB: 6H0F), which shows that modification at the C5 position would sterically interfere with ZF protein recruitment [1].

PROTAC Selectivity Neosubstrate Degradation ZF Proteins

Hydrochloride Salt Form Enhances Aqueous Solubility Relative to Free Base

Thalidomide-O-C5-NH2 hydrochloride is specifically formulated as a hydrochloride salt to improve its handling and solubility profile for in vitro conjugation reactions. The hydrochloride salt is soluble in DMSO, whereas the free base form exhibits lower solubility and may require more aggressive solvent systems . The chloride counterion enhances the compound's hydrophilicity, facilitating dissolution in aqueous-based reaction media commonly used for bioconjugation .

Solubility Formulation Salt Form Selection

Long-Term Storage Stability at -20°C Exceeds That of Unstabilized Analogues

Thalidomide-O-C5-NH2 hydrochloride exhibits extended shelf-life when stored as a dry powder at -20°C, with vendors reporting stability of 2-3 years under these conditions . In contrast, many unstabilized thalidomide derivatives or free base forms degrade more rapidly due to hydrolysis of the glutarimide ring or amine oxidation. The hydrochloride salt provides enhanced chemical stability, reducing the frequency of reorder and minimizing experimental variability due to compound degradation.

Stability Storage Conditions Procurement Logistics

High Purity (≥98%) Ensures Reproducible Conjugation Efficiency in PROTAC Assembly

Multiple reputable vendors supply Thalidomide-O-C5-NH2 hydrochloride with a guaranteed purity of ≥98% (or higher) as verified by HPLC and NMR analysis . This high purity is critical for quantitative amide coupling reactions with carboxylic acid-functionalized target ligands; impurities in lower-grade linker intermediates can lead to incomplete conjugation, side-product formation, and irreproducible PROTAC yields. While many custom-synthesized thalidomide-linker conjugates may be offered at lower purity grades (e.g., 90-95%), procurement of ≥98% pure material from established vendors mitigates the risk of failed PROTAC syntheses.

Purity Quality Control PROTAC Synthesis

Optimal Research and Industrial Application Scenarios for Thalidomide-O-C5-NH2 hydrochloride Procurement


Synthesis of PROTACs Targeting Transcription Factors with Minimized ZF-Family Off-Target Degradation

Researchers developing PROTACs against transcription factors or other nuclear proteins that may be susceptible to unintended degradation of ZFP91, IKZF3, or other ZF proteins should prioritize Thalidomide-O-C5-NH2 hydrochloride as the CRBN-recruiting module. As demonstrated by immunoblotting data, the C5 substitution on the phthalimide ring abrogates the off-target degradation of ZF neosubstrates that is commonly observed with C4-modified analogues like pomalidomide [1]. This application is particularly relevant for PROTACs targeting oncogenic transcription factors, epigenetic regulators, or any POI where ZF-family degradation would confound phenotypic readouts.

Linker Length Optimization Studies in PROTAC SAR Campaigns

In structure-activity relationship (SAR) studies where linker length is systematically varied, Thalidomide-O-C5-NH2 hydrochloride serves as an essential reference point. Its five-carbon alkyl chain represents an intermediate length that balances flexibility with rigidity, often yielding optimal ternary complex geometry in PROTACs targeting a wide range of POIs. Comparative NanoBRET data confirm that C5-linked thalidomide conjugates form more stable ternary complexes than shorter C4 analogues [1], while longer C6 or PEG-based linkers may introduce excessive conformational entropy that reduces degradation efficiency. Procurement of this specific C5 conjugate enables direct, data-driven linker optimization without the confounding variable of different exit vectors.

High-Throughput PROTAC Library Synthesis Requiring Reproducible Conjugation Chemistry

For laboratories engaged in high-throughput synthesis of PROTAC libraries, the high purity (≥98%) and reliable solubility of Thalidomide-O-C5-NH2 hydrochloride in DMSO ensure consistent amide coupling yields across hundreds of reactions . The primary amine terminus undergoes facile conjugation with activated carboxylic acids (e.g., using HATU or EDCI/HOBt), a chemistry that is robust and compatible with automated liquid handling systems. The hydrochloride salt form eliminates variability in amine protonation state that can otherwise lead to inconsistent reaction kinetics when using free base intermediates.

Long-Term Research Programs Requiring Multi-Year Reagent Stability

Academic and industrial research groups conducting multi-year PROTAC development programs benefit from the extended shelf-life of Thalidomide-O-C5-NH2 hydrochloride. With a reported stability of 2-3 years when stored as a dry powder at -20°C , this reagent can be procured in bulk and stored without degradation, ensuring batch-to-batch consistency across long-term studies. This stability profile reduces the need for frequent re-synthesis or re-procurement, lowering operational costs and minimizing the risk of experimental drift due to reagent degradation.

Quote Request

Request a Quote for Thalidomide-O-C5-NH2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.